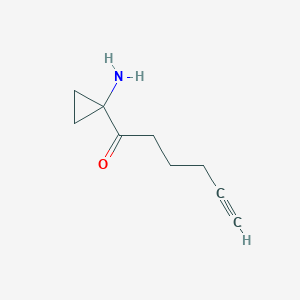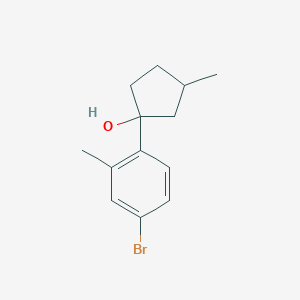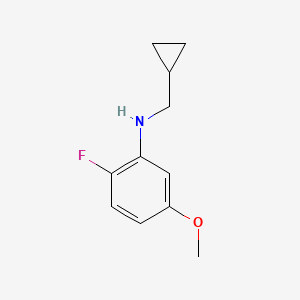
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a propanone group
Preparation Methods
The synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-methyl-5-amino-1H-pyrazole with a suitable acylating agent. One common method involves dissolving 1-methyl-5-amino-1H-pyrazole in ethanol and cooling the solution to 0°C. The acylating agent, such as acetyl chloride, is then added dropwise to the solution, followed by stirring for an hour. The reaction mixture is then filtered, and the product is dried under reduced pressure .
Chemical Reactions Analysis
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Scientific Research Applications
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound has a phenyl group instead of a propanone group, which affects its reactivity and biological activity.
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has a fused pyridine ring, which enhances its pharmacological properties and makes it a promising candidate for drug development.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h4H,3,8H2,1-2H3 |
InChI Key |
IAZUVUJNOQMBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

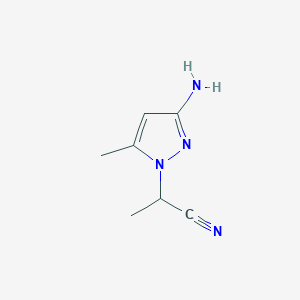
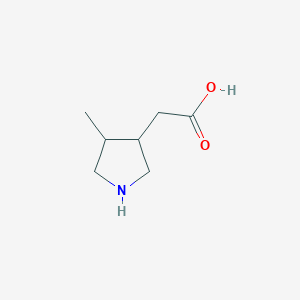

![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
